

Synthesis of N-Methyltyramine Hydrochloride: An Application Note and Protocol

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Compound of Interest

Compound Name: Tyramine hydrochloride

Cat. No.: B1682648

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This document provides detailed protocols for the synthesis of N-methyl**tyramine hydrochloride**, a compound of significant interest in pharmaceutical research. The described methods are intended for researchers, scientists, and professionals involved in drug development.

Data Presentation

The following table summarizes quantitative data from various synthesis methods for N-methyl**tyramine hydrochloride**.

Synthesis Method	Starting Material	Key Reagents	Reported Yield	Reported Purity	Source
Reductive Amination (Eschweiler-Clarke)	Tyramine	Formaldehyde, Formic Acid	Not explicitly stated	Not specified	[1]
Catalytic Hydrogenation	Phenol derivative intermediate	Pd/C, H ₂ , HCl	13.2g of hydrochloride salt from 22.2g of intermediate	99.3-99.5% (HPLC)	[1] [2]
Multi-step synthesis from Anisole	Anisole	Various	46-47% (overall)	Not specified	[1]
O-Demethylation	N,O-dimethyltyramine	Concentrated HCl	98%	Not specified	[1]

Table 1: Comparison of N-Methyltyramine Synthesis Protocols.

Property	Value	Source
Melting Point	149.5-150 °C	[1]
Purity (by HPLC)	99.3-99.5%	[1]
Molecular Formula	C ₉ H ₁₄ ClNO	[1]
Molecular Weight	187.67 g/mol	[1]
Solubility	Water (25 mg/mL), DMSO (100 mg/mL)	[1]

Table 2: Physical and Analytical Data for N-Methyltyramine Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-Methyltyramine via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol describes the methylation of tyramine using formaldehyde and formic acid.[\[1\]](#)[\[3\]](#)

Materials:

- Tyramine
- Formaldehyde (37% aqueous solution)
- Formic acid (88-98%)
- Dichloromethane (DCM)
- Sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 1M
- Sodium hydroxide (NaOH) or other suitable base for basification

Procedure:

- To a solution of tyramine (1 equivalent) in a suitable reaction vessel, add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[\[1\]](#)
- Heat the reaction mixture to 80°C and maintain for 18 hours.[\[1\]](#)
- Cool the mixture to room temperature (25°C).[\[1\]](#)
- Add water and 1M HCl to the reaction mixture.[\[1\]](#)
- Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.
[\[1\]](#)
- Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).[\[1\]](#)

- Extract the basified aqueous phase with DCM (3 x volume of aqueous phase).[1]
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.[1]
- Concentrate the filtrate under reduced pressure to yield crude N-methyltyramine.[1]

Protocol 2: Large-Scale Synthesis of N-Methyltyramine Hydrochloride

This multi-step protocol is suitable for larger scale production.[4]

Step 1: Acyl Chloride Formation

- In a 500 mL three-necked round-bottom flask, suspend p-hydroxyphenylacetic acid (15.2 g, 0.1 mol) in dichloromethane (DCM, 200 mL).[4]
- Slowly add thionyl chloride (20 mL, excess) to the suspension at room temperature with continuous stirring.[4]
- Heat the mixture to reflux and maintain for 2 hours until the reaction is complete, monitored by the cessation of gas evolution.[4]
- Cool the reaction mixture to room temperature.[4]

Step 2: Amidation

- In a separate 1 L beaker, prepare a solution of methylamine aqueous solution (40%, 50 mL) and cool it in an ice bath to 0-5 °C.[4]
- Slowly add the previously prepared acyl chloride solution dropwise to the cold methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.[4]
- After the addition is complete, continue stirring for an additional 2 hours at room temperature.[4]
- Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain N-methyl-2-(4-hydroxyphenyl)acetamide as a white solid.[4]

Step 3: Reduction

- In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve the intermediate from the previous step (16.5 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL).^[4]
- At room temperature, add a reducing agent (e.g., Borane-THF complex, excess) dropwise to the solution.^[4]
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench the reaction by the slow addition of methanol.^[4]
- Introduce the reaction solution into an acidic solution (e.g., 1M HCl) and then adjust the pH to neutral (pH 7) with a suitable base (e.g., NaOH solution).^[4]
- Filter the mixture and separate the organic layer from the aqueous layer.^[4]

Step 4: Formation of Hydrochloride Salt and Purification

- Dry the organic layer from the previous step over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.^[4]
- Dissolve the resulting crude N-Methyltyramine oil in a minimal amount of a suitable solvent like isopropanol.^[4]
- Bubble hydrogen chloride gas through the solution until it is saturated and the pH of the solution is approximately 1.^[4]
- Stir the solution to induce precipitation of **N-Methyltyramine hydrochloride**.^[4]
- Perform suction filtration to collect the solid precipitate.^[4]
- Wash the solid with a small amount of cold diethyl ether or acetone to remove any remaining impurities.^[4]
- Dry the purified **N-Methyltyramine hydrochloride** in a vacuum oven at 50-60 °C to a constant weight.^[4]

Protocol 3: Purification by Recrystallization

This protocol is for the purification of crude N-methyl**tyramine hydrochloride**.[\[1\]](#)[\[5\]](#)

Materials:

- Crude N-methyl**tyramine hydrochloride**
- Ethanol
- Acetone (ice-cold)
- Heating apparatus (e.g., hot plate with stirrer)
- Ice bath
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

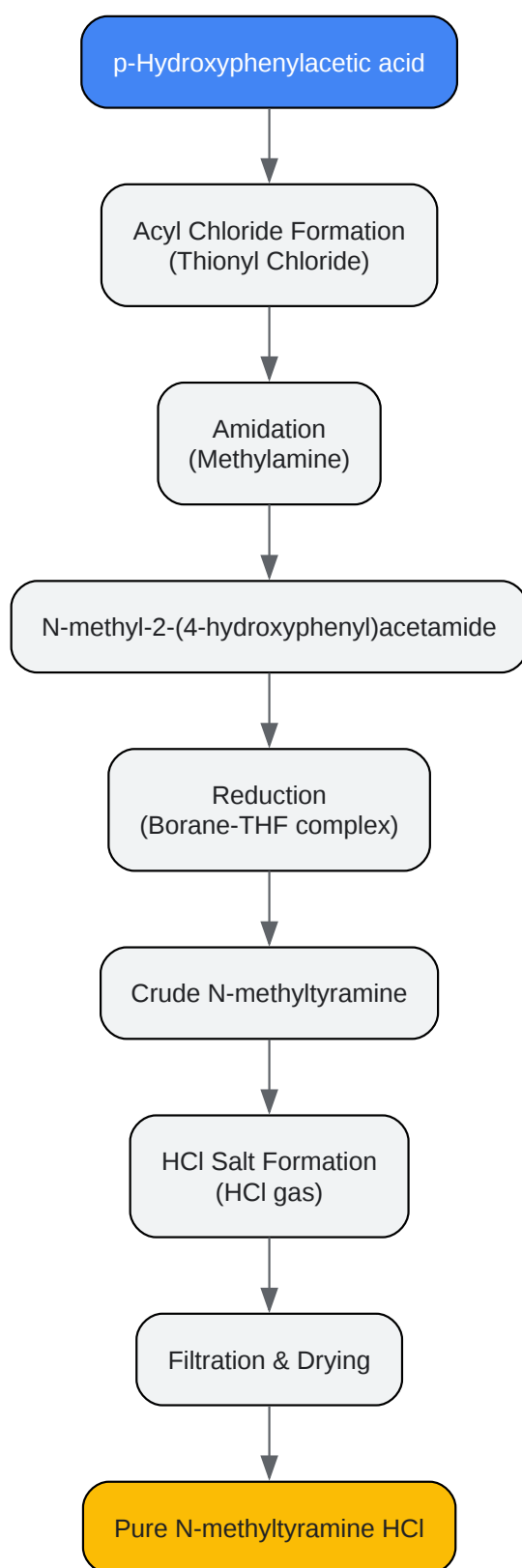
- Dissolve the crude N-methyl**tyramine hydrochloride** in a minimal amount of hot ethanol.[\[1\]](#)
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[\[1\]](#)
- Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.[\[1\]](#)
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[\[1\]](#)
- Collect the crystals by filtration, washing with a small amount of ice-cold acetone.[\[2\]](#)
- Dry the purified crystals under vacuum to remove residual solvent.[\[1\]](#)

Visualizations



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Caption: Workflow for the synthesis and purification of N-methyl**tyramine hydrochloride** via reductive amination.



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Caption: Experimental workflow for the large-scale synthesis of N-methyltyramine hydrochloride.

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